molecular formula C9H13NO2S2 B2947089 N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide CAS No. 1251604-02-0

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2947089
CAS RN: 1251604-02-0
M. Wt: 231.33
InChI Key: MDPFKNQIQPINAA-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, also known as TESC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TESC belongs to the class of cyclopropanesulfonamide compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines, and reduce inflammation in various animal models. In addition, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been shown to have neuroprotective effects, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method, and its potent biological activity against cancer cells and inflammation. However, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has not been extensively studied for its potential toxicity, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the study of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide. One area of research is the development of more efficient synthesis methods for N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, which could improve its yield and purity. Another area of research is the study of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide in combination with other drugs or therapies, to determine its potential synergistic effects. In addition, further studies are needed to determine the safety and toxicity profile of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, and its potential use in clinical settings. Finally, the study of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide in animal models of various diseases could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 3-thiophene ethanol with cyclopropanesulfonyl chloride, followed by purification and isolation of the product. The yield of the synthesis is around 50%, and the purity can be improved through further purification techniques.

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has also been studied for its anti-inflammatory properties, and has been found to inhibit the production of pro-inflammatory cytokines. In addition, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been shown to have neuroprotective effects, and has been studied for its potential use in treating neurodegenerative diseases.

properties

IUPAC Name

N-(2-thiophen-3-ylethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c11-14(12,9-1-2-9)10-5-3-8-4-6-13-7-8/h4,6-7,9-10H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPFKNQIQPINAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

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